1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide
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Overview
Description
1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a fluorophenyl group attached to an imidazole ring, which is further substituted with a sulfonamide group
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an imidazole intermediate.
Sulfonamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can vary depending on the specific biological target and the context of its use .
Comparison with Similar Compounds
1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine, with a fluorophenyl group replacing the chlorine atom in ketamine.
1-(2-Fluorophenyl)-2-propylamine: This is an amphetamine derivative with stimulant and entactogenic properties, sharing structural similarities with other amphetamine derivatives.
The uniqueness of this compound lies in its imidazole ring and sulfonamide group, which confer distinct chemical and biological properties compared to other fluorophenyl derivatives.
Biological Activity
1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, anticancer properties, and other biological implications based on recent research findings.
Chemical Structure and Properties
The compound features a fluorophenyl group attached to an imidazole ring and a sulfonamide functional group . The unique structure contributes to its biological activity, enhancing solubility and reactivity. The imidazole moiety is particularly important as it can interact with various biological targets, such as enzymes and receptors.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria.
In Vitro Studies
Several studies have quantified its antibacterial efficacy through Minimum Inhibitory Concentration (MIC) values, demonstrating its potency against various strains:
Bacterial Strain | MIC (μg/mL) |
---|---|
E. coli | 15.28 |
S. pneumoniae | 62.53 |
E. faecalis | 36.66 |
These results indicate that the compound is particularly effective against E. coli, showcasing potential for treating infections caused by multidrug-resistant strains .
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal properties in preliminary studies. The imidazole ring is often associated with antifungal activity, making this compound a candidate for further investigation in fungal infections.
Anticancer Potential
The anticancer activity of this compound has also been explored. Molecular docking studies suggest that it may inhibit specific cancer-related enzymes, potentially leading to therapeutic applications in oncology. For instance, compounds with similar structures have been reported to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis .
Case Studies
A study evaluated the effects of related imidazole derivatives on cancer cell lines, showing that certain derivatives exhibited IC50 values in the low micromolar range against various cancer types. These findings suggest that this compound could have similar efficacy .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group can participate in nucleophilic substitutions, while the imidazole can coordinate with metal ions or engage in proton transfer reactions.
- Binding Affinity : Interaction studies indicate that this compound can effectively bind to enzymes involved in metabolic pathways relevant to cancer and bacterial resistance .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Investigations into its absorption, distribution, metabolism, and excretion (ADME) characteristics are ongoing and will provide insights into its suitability as a drug candidate.
Properties
CAS No. |
89517-99-7 |
---|---|
Molecular Formula |
C9H8FN3O2S |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-(2-fluorophenyl)imidazole-2-sulfonamide |
InChI |
InChI=1S/C9H8FN3O2S/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)16(11,14)15/h1-6H,(H2,11,14,15) |
InChI Key |
GYPVYNVCEYEUEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2S(=O)(=O)N)F |
Origin of Product |
United States |
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